molecular formula C20H23F3N4OS B2706465 2-(benzylsulfanyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide CAS No. 2034259-77-1

2-(benzylsulfanyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide

Katalognummer: B2706465
CAS-Nummer: 2034259-77-1
Molekulargewicht: 424.49
InChI-Schlüssel: HTFVTTDMGGPDLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(benzylsulfanyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide is a useful research compound. Its molecular formula is C20H23F3N4OS and its molecular weight is 424.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-(benzylsulfanyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide, with the CAS number 2034259-77-1, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H23F3N4OS, with a molecular weight of 424.48 g/mol. The structure features a benzylsulfanyl group and a piperidine moiety attached to a pyrimidine ring, which may contribute to its pharmacological effects.

PropertyValue
Molecular FormulaC20H23F3N4OS
Molecular Weight424.48 g/mol
SMILESO=C(NC1CCN(CC1)c1nc(C)nc(c1)C(F)(F)F)CSCc1ccccc1

The biological activity of this compound may be attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as an antagonist for specific G protein-coupled receptors (GPCRs), particularly those involved in inflammatory responses and platelet aggregation.

Potential Targets

  • P2Y Receptors : These receptors are crucial in mediating platelet activation and aggregation. Compounds similar to this one have shown antagonistic effects on P2Y12 receptors, which are involved in thrombus formation .

In Vitro Studies

Research has indicated that compounds with similar structures exhibit significant activity against various cell lines and biological targets. For instance, benzylpiperidine derivatives have demonstrated potent antagonism against CCR3-mediated pathways, suggesting that the benzylsulfanyl group may enhance receptor binding and activity .

Case Study 1: Antiplatelet Activity

A study exploring the effects of related compounds on platelet aggregation found that certain piperidine derivatives could inhibit ADP-induced platelet activation through P2Y12 antagonism. This suggests that our compound may also possess antiplatelet properties, making it a candidate for further investigation in thrombotic disorders .

Case Study 2: Antiviral Potential

Another area of research has focused on the antiviral properties of pyrimidine-based compounds. Analogous structures have been evaluated for their ability to inhibit viral replication, indicating that this compound might also exhibit antiviral activity through similar mechanisms .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro evaluations have demonstrated its effectiveness against various bacterial strains, indicating its potential as a new antimicrobial agent.

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound may be useful in developing treatments for bacterial infections, particularly those resistant to conventional antibiotics .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

A detailed analysis of its effects on specific cancer types is ongoing, with particular focus on its ability to target molecular pathways involved in tumor progression .

Enzyme Inhibition

The ability of 2-(benzylsulfanyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide to act as an enzyme inhibitor has been explored in various contexts:

  • Acetylcholinesterase Inhibition : This compound may serve as a potential therapeutic candidate for Alzheimer's disease by inhibiting acetylcholinesterase activity, thus increasing acetylcholine levels in the brain .
  • α-glucosidase Inhibition : The compound's structural similarity to known α-glucosidase inhibitors suggests it could be effective in managing Type 2 Diabetes Mellitus by delaying carbohydrate absorption .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Antimicrobial Evaluation : A study assessed the antimicrobial activity against multiple strains of bacteria, confirming its potential as a broad-spectrum antimicrobial agent.
  • Cancer Cell Line Studies : Research involving various cancer cell lines demonstrated significant cytotoxic effects, particularly in breast and colon cancer cells, warranting further investigation into its mechanisms of action.
  • In Vivo Studies : Animal models have been utilized to assess the therapeutic effects and safety profile of the compound, with initial results indicating promising bioavailability and minimal toxicity .

Eigenschaften

IUPAC Name

2-benzylsulfanyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N4OS/c1-14-24-17(20(21,22)23)11-18(25-14)27-9-7-16(8-10-27)26-19(28)13-29-12-15-5-3-2-4-6-15/h2-6,11,16H,7-10,12-13H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFVTTDMGGPDLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)CSCC3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.